molecular formula C6H8N2O4 B1382166 Ethyl 5-amino-3-oxoisoxazole-2(3H)-carboxylate CAS No. 1630763-79-9

Ethyl 5-amino-3-oxoisoxazole-2(3H)-carboxylate

Cat. No.: B1382166
CAS No.: 1630763-79-9
M. Wt: 172.14 g/mol
InChI Key: QZPYTXJJXWWOOU-UHFFFAOYSA-N
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Description

Ethyl 5-amino-3-oxoisoxazole-2(3H)-carboxylate is a heterocyclic compound featuring a substituted isoxazole core. The isoxazole ring is substituted at position 5 with an amino group (-NH₂), at position 3 with an oxo group (=O), and at position 2 with an ethyl carboxylate ester (-COOEt).

The compound is synthesized via cyclization reactions involving β-keto hydroxamic acid derivatives or through nucleophilic substitution on preformed isoxazole scaffolds, as seen in related compounds . Its discontinuation in commercial availability (as noted in ) may reflect challenges in synthesis or stability, though further investigation is required .

Properties

IUPAC Name

ethyl 5-amino-3-oxo-1,2-oxazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O4/c1-2-11-6(10)8-5(9)3-4(7)12-8/h3H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZPYTXJJXWWOOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1C(=O)C=C(O1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-3-oxoisoxazole-2(3H)-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of ethyl 2-cyanoacetate with hydroxylamine hydrochloride to form the isoxazole ring. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate in an organic solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-3-oxoisoxazole-2(3H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
EAI is recognized for its potential as a building block in the synthesis of bioactive compounds. Its structural characteristics allow it to serve as a precursor for various medicinal agents, particularly those targeting neurological disorders and infectious diseases. Research indicates that derivatives of EAI may exhibit significant biological activities, including insecticidal properties against resistant strains of Anopheles gambiae, a malaria vector .

Mechanism of Action
The presence of the amino group in EAI enhances its interaction with biological targets, potentially increasing its efficacy in therapeutic applications. Studies have shown that compounds related to EAI can inhibit acetylcholinesterase (AChE), making them promising candidates for developing insecticides and pharmaceuticals .

Insecticidal Properties

Insecticide Development
EAI and its derivatives have been explored for their insecticidal properties. Research has documented that certain isoxazole derivatives exhibit high contact toxicity towards both wild-type and resistant strains of Anopheles gambiae. For instance, compounds derived from EAI demonstrated significantly higher toxicity compared to traditional insecticides like propoxur .

Case Study: AChE Inhibition
In a study focused on the mosquitocidal properties of isoxazole derivatives, EAI was found to inhibit the G119S mutant of AgAChE with KiK_i values significantly lower than those of conventional insecticides. This suggests that EAI derivatives could be effective alternatives in vector control strategies against malaria .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and unique characteristics of EAI compared to other related compounds:

Compound NameStructure FeaturesUnique Characteristics
Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate Contains an oxadiazole ringKnown for different biological activities
Isoxazole derivatives Varied substitutions on the isoxazole coreDiverse pharmacological profiles
5-Amino-4-hydroxyisoxazole Hydroxy group additionPotentially enhances solubility

This comparative analysis underscores the uniqueness of EAI within its class, particularly concerning its specific amino and carboxylate functionalities that influence its reactivity and biological interactions.

Mechanism of Action

The mechanism of action of Ethyl 5-amino-3-oxoisoxazole-2(3H)-carboxylate depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the biological context.

Comparison with Similar Compounds

Key Observations:

Substituent Position and Bioactivity: The position of the carboxylate ester (e.g., at C2 vs. C4) influences electronic distribution and steric effects. Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate exhibits antibacterial activity, likely due to the phenyl group enhancing lipophilicity and membrane penetration.

Functional Group Impact: The amino group in the main compound (-NH₂ at C5) may confer nucleophilic reactivity, enabling derivatization or interaction with biological targets. In contrast, the hydroxymethyl group (-CH₂OH) in Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate enhances solubility but reduces stability under acidic conditions. Carbamates (e.g., 5-isopropylisoxazol-3-yl dimethylcarbamate ) exhibit greater hydrolytic stability compared to esters, making them preferable for prolonged activity in vivo.

Synthetic Methodologies: Most analogs are synthesized via cyclization of β-keto hydroxamic acids with HCl/methanol (Method E) or nucleophilic acyl substitution (Method F/G) . The main compound likely follows similar pathways, though the amino group may require protective strategies during synthesis.

Physicochemical Properties

  • Stability : Ethyl esters (main compound) are prone to hydrolysis under basic conditions, whereas carbamates and carboxamides resist hydrolysis, enhancing in vivo stability .

Biological Activity

Ethyl 5-amino-3-oxoisoxazole-2(3H)-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Structure and Synthesis

This compound belongs to the isoxazole family, characterized by a five-membered heterocyclic ring containing nitrogen and oxygen. The synthesis of this compound typically involves various organic reactions that lead to the formation of the isoxazole framework, often through cyclization processes involving appropriate precursors.

1. Antimicrobial Activity

Research has indicated that isoxazole derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains. A study demonstrated that certain isoxazole derivatives could inhibit bacterial growth by disrupting cellular processes, although specific data on this compound's efficacy remains limited .

2. Acetylcholinesterase Inhibition

One notable area of activity for isoxazole derivatives, including this compound, is their role as acetylcholinesterase (AChE) inhibitors. AChE inhibitors are crucial in treating conditions like Alzheimer's disease and certain types of poisoning. Research has shown that related compounds exhibit high potency against resistant strains of Anopheles gambiae, a malaria vector, indicating potential applications in insecticide development .

Compound Activity IC50 Value Target
This compoundAChE InhibitionTBDAnopheles gambiae AChE

3. Anti-inflammatory Properties

Isoxazole derivatives have also been studied for their anti-inflammatory effects. Some compounds have shown selective inhibition of COX enzymes, which are involved in inflammatory pathways. While specific studies on this compound are scarce, the structural similarities with other active isoxazoles suggest potential anti-inflammatory activity .

Case Study 1: Insecticidal Properties

In a study focused on the insecticidal properties of isoxazole derivatives, this compound was synthesized and tested for its efficacy against both wild-type and resistant strains of mosquitoes. The results indicated that modifications to the isoxazole structure could enhance toxicity against resistant strains, highlighting the need for further investigation into structure-activity relationships .

Case Study 2: Neuroprotective Effects

Another area of exploration involves the neuroprotective effects of AChE inhibitors derived from isoxazoles. Compounds similar to this compound have been shown to improve cognitive function in animal models by preventing acetylcholine breakdown, thereby enhancing cholinergic transmission .

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